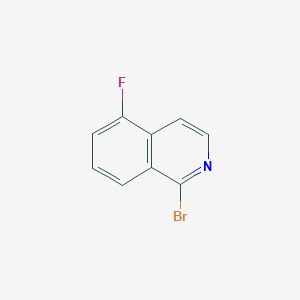

1-Bromo-5-fluoroisoquinoline

Description

1-Bromo-5-fluoroisoquinoline (CAS: 1207448-30-3) is a halogenated isoquinoline derivative with the molecular formula C₉H₅BrFN and a molecular weight of 226.0451 g/mol . It features a bromine atom at position 1 and a fluorine atom at position 5 on the isoquinoline scaffold. This compound is of interest in medicinal and materials chemistry due to the electronic effects imparted by the halogen substituents, which can influence reactivity and binding interactions.

Properties

IUPAC Name |

1-bromo-5-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrFN/c10-9-7-2-1-3-8(11)6(7)4-5-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMUXEDGAYKKLLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2Br)C(=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857367 | |

| Record name | 1-Bromo-5-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207448-30-3 | |

| Record name | 1-Bromo-5-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-Bromo-5-fluoroisoquinoline can be achieved through several synthetic routes. One common method involves the bromination and fluorination of isoquinoline derivatives. For instance, the Pictet–Gams reaction, a variation of the Bischler–Napieralski reaction, can be used to introduce the bromine and fluorine atoms onto the isoquinoline ring . This reaction typically involves cyclization and aromatization steps, starting from N-[2-(2-fluorophenyl)-2-methoxyethyl]-2-phenylacetamide .

Industrial production methods for 1-Bromo-5-fluoroisoquinoline are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. The use of catalysts and controlled reaction conditions is essential to achieve high yields and purity.

Chemical Reactions Analysis

1-Bromo-5-fluoroisoquinoline undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less documented.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling typically yields biaryl compounds.

Scientific Research Applications

Medicinal Chemistry

1-Bromo-5-fluoroisoquinoline serves as a crucial intermediate in the synthesis of bioactive compounds. Its derivatives are being explored for potential antimicrobial and anticancer activities. Research indicates that compounds with halogen substitutions often exhibit enhanced biological activity due to improved binding affinities to biological targets.

- Case Study: A study investigated the anticancer properties of various isoquinoline derivatives, highlighting that those containing halogens like bromine showed increased efficacy in inhibiting tumor growth compared to their non-halogenated counterparts .

Organic Synthesis

In organic synthesis, 1-bromo-5-fluoroisoquinoline acts as a building block for creating complex molecules. Its unique reactivity allows it to participate in:

- Substitution reactions where bromine can be replaced by other nucleophiles, facilitating the development of diverse chemical libraries.

- Cross-coupling reactions , such as Suzuki or Stille couplings, which are vital for constructing biaryl compounds that are important in pharmaceuticals .

Material Science

The compound's electronic properties make it suitable for applications in advanced materials, including:

- Organic Light Emitting Diodes (OLEDs) : The presence of both bromine and fluorine enhances the electronic characteristics necessary for efficient light emission.

- Liquid Crystals : Its unique structure contributes to the development of ferroelectric liquid crystal displays, which are essential in modern electronic devices .

Mechanism of Action

The mechanism of action of 1-Bromo-5-fluoroisoquinoline and its derivatives involves interactions with various molecular targets and pathways. . The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Positional Isomers

Key Observations :

- Electronic Effects : Fluorine at position 4 (meta to Br) may exert different electronic effects compared to position 5 (para), influencing dipole moments and reactivity in cross-coupling reactions.

- Synthetic Challenges: Regioselective introduction of halogens at specific positions often requires tailored conditions. For example, 5-bromoisoquinoline is synthesized via optimized bromination to avoid isomer mixtures , whereas fluorination may demand directed metalation or halogen-exchange strategies.

Bromo-Chloro and Mixed Halogen Derivatives

Key Observations :

- Steric and Electronic Effects : Chlorine’s larger atomic radius compared to fluorine may hinder reactivity at position 1, while fluorine at position 8 could enhance solubility.

- Applications : Mixed halogen derivatives are valuable in synthesizing polyfunctionalized heterocycles for drug discovery .

Methoxy and Nitro Derivatives

Biological Activity

1-Bromo-5-fluoroisoquinoline is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

1-Bromo-5-fluoroisoquinoline has the molecular formula and features a bromine atom and a fluorine atom attached to the isoquinoline core. This substitution pattern influences its reactivity and biological interactions.

Target Interactions:

1-Bromo-5-fluoroisoquinoline interacts with various biological targets, primarily through binding to enzymes and receptors. It is known to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can either inhibit or activate these enzymes, depending on the specific context of the reaction.

Biochemical Pathways:

The compound has been shown to influence several cellular processes:

- Cell Signaling: It modulates pathways such as the mitogen-activated protein kinase (MAPK) pathway, affecting cell growth and differentiation.

- Gene Expression: By interacting with transcription factors, it can alter the expression of genes involved in metabolic processes.

Antimicrobial and Anticancer Properties

Research indicates that derivatives of 1-bromo-5-fluoroisoquinoline exhibit promising antimicrobial and anticancer activities. For instance, studies have demonstrated that certain isoquinoline derivatives can inhibit tumor growth by modulating protein kinase B (PKB) activity, which is involved in cell proliferation and survival .

Table 1: Biological Activity Summary

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Modulation of PKB leading to reduced tumor growth | |

| Anti-HIV | Inhibition of CXCR4 receptor binding |

Case Studies

-

Anticancer Activity:

A study evaluated the effects of various isoquinoline derivatives on cancer cell lines. The results showed that 1-bromo-5-fluoroisoquinoline significantly inhibited cell proliferation in breast cancer cells by inducing apoptosis through PKB pathway modulation . -

Antiviral Activity:

Another investigation focused on the compound's ability to inhibit HIV entry by blocking the CXCR4 receptor. The findings revealed that 1-bromo-5-fluoroisoquinoline effectively reduced HIV infection rates in cultured cells, showcasing its potential as an antiviral agent .

Chemical Reactions

The compound is versatile in chemical reactions:

- Substitution Reactions: The bromine atom can be replaced with various functional groups.

- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds, enhancing its utility in synthetic chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.